molecular formula C19H18Cl2N2O2 B299934 3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No.: B299934
M. Wt: 377.3 g/mol
InChI Key: GYZJCEQKRMONMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, ischemia, and epilepsy.

Mechanism of Action

DPCPX is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in the regulation of neuronal activity. The adenosine A1 receptor is primarily located in the brain and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. DPCPX binds to the adenosine A1 receptor and blocks the binding of adenosine, leading to a reduction in the inhibitory effects of adenosine on neuronal activity.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter, in the brain. It has also been shown to increase the release of dopamine, a neurotransmitter that plays an important role in motor function. In addition, DPCPX has been shown to reduce the production of reactive oxygen species, which are implicated in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific targeting of this receptor. It is also a potent antagonist, which allows for effective inhibition of the receptor. However, DPCPX has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its duration of action.

Future Directions

There are several future directions for research on DPCPX. One area of research is the development of more potent and selective antagonists of the adenosine A1 receptor. Another area of research is the investigation of the potential therapeutic applications of DPCPX in other diseases, such as Alzheimer's disease and Huntington's disease. Finally, the development of new delivery methods for DPCPX, such as nanoparticles or liposomes, may improve its solubility and duration of action.

Synthesis Methods

The synthesis of DPCPX was first reported by Daly and colleagues in 1983. The method involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(1-piperidinylcarbonyl)aniline in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is then purified by column chromatography to obtain pure DPCPX.

Scientific Research Applications

DPCPX has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, where it reduces the loss of dopaminergic neurons and improves motor function. DPCPX has also been shown to have neuroprotective effects in animal models of ischemia, where it reduces the infarct size and improves neurological function. In addition, DPCPX has been shown to have anticonvulsant effects in animal models of epilepsy, where it reduces the frequency and severity of seizures.

Properties

Molecular Formula

C19H18Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

3,4-dichloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H18Cl2N2O2/c20-15-9-8-13(12-16(15)21)18(24)22-17-7-3-2-6-14(17)19(25)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,22,24)

InChI Key

GYZJCEQKRMONMJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.